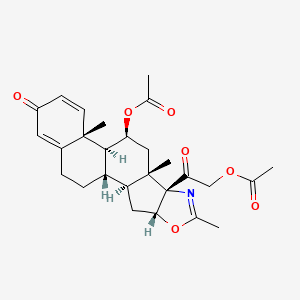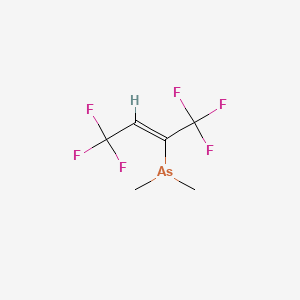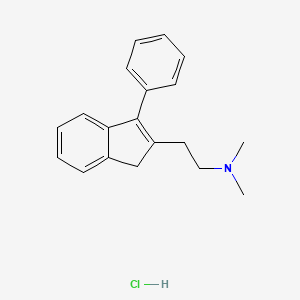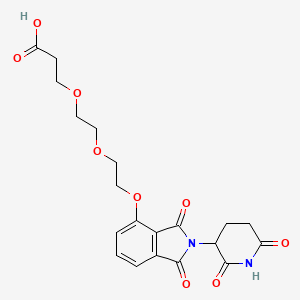
3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-PEG2-Acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the PEG linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used for research purposes and is known for its role in targeted protein degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG2-Acid involves the conjugation of Thalidomide with a PEG2 linker. The carboxylic acid functional group of Thalidomide-O-PEG2-Acid is activated using peptide coupling reagents like PyBOP or carbodiimides such as EDC to form a stable amide linkage with amines . The synthesis starts with readily available L-glutamine, which undergoes treatment with Na2CO3 in water, followed by the addition of N-carbethoxyphthalimide .
Industrial Production Methods
While specific industrial production methods for Thalidomide-O-PEG2-Acid are not detailed, the general approach involves large-scale synthesis using similar reaction conditions as described above. The compound is typically produced in reagent grade for research purposes .
化学反応の分析
Types of Reactions
Thalidomide-O-PEG2-Acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Thalidomide-O-PEG2-Acid has a wide range of scientific research applications, including:
作用機序
Thalidomide-O-PEG2-Acid exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This binding leads to the recruitment of non-native substrates to the complex, resulting in their subsequent degradation . The compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and other cytokines, contributing to its immunosuppressive and anti-angiogenic activities .
類似化合物との比較
Similar Compounds
Lenalidomide: Another Thalidomide analogue with similar immunomodulatory properties.
Pomalidomide: A Thalidomide derivative with enhanced anti-cancer activity.
Uniqueness
Thalidomide-O-PEG2-Acid is unique due to its incorporation of the PEG2 linker, which enhances its solubility and stability. This feature makes it particularly useful in the development of PROTACs for targeted protein degradation .
Conclusion
Thalidomide-O-PEG2-Acid is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties and mechanism of action make it a valuable tool for developing new therapeutic agents and understanding protein degradation pathways.
特性
分子式 |
C20H22N2O9 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H22N2O9/c23-15-5-4-13(18(26)21-15)22-19(27)12-2-1-3-14(17(12)20(22)28)31-11-10-30-9-8-29-7-6-16(24)25/h1-3,13H,4-11H2,(H,24,25)(H,21,23,26) |
InChIキー |
LDBBOUWQJLSTOP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


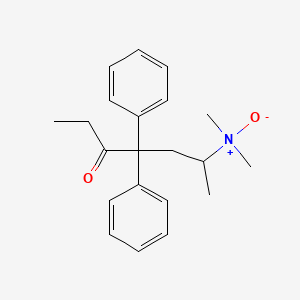
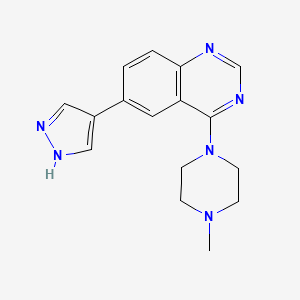
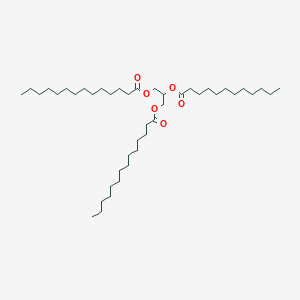
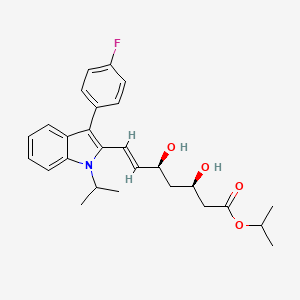
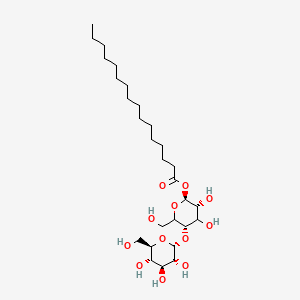
![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)
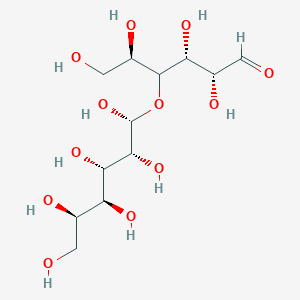
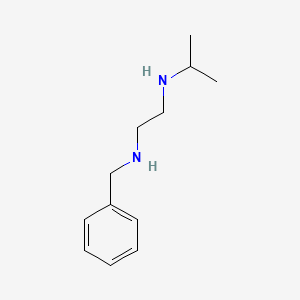
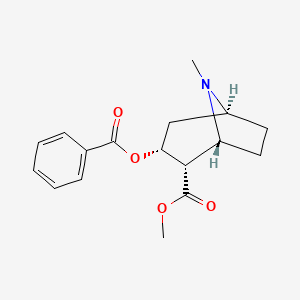
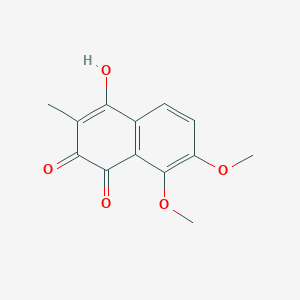
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
